Tocofersolan

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Tocofersolan is synthesized by esterifying α-tocopherol with polyethylene glycol (PEG) and succinic acid. The reaction typically involves the following steps:

Esterification: α-Tocopherol is reacted with succinic anhydride in the presence of a catalyst to form tocopherol succinate.

Polymerization: The tocopherol succinate is then reacted with polyethylene glycol to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully monitored to optimize yield and minimize impurities .

化学反応の分析

Types of Reactions: Tocofersolan primarily undergoes hydrolysis in the gut lumen, where it is broken down into its constituent components . The α-tocopherol moiety is then absorbed in a manner similar to dietary vitamin E.

Common Reagents and Conditions:

Hydrolysis: This reaction occurs in the presence of water and digestive enzymes in the gut.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, similar to other forms of vitamin E, although these reactions are less common in its typical applications.

Major Products Formed: The primary product formed from the hydrolysis of this compound is α-tocopherol, which is then utilized by the body as a potent antioxidant .

科学的研究の応用

Therapeutic Applications

- Vitamin E Deficiency Treatment

-

Neuroprotective Effects

- Research indicates that this compound may have neuroprotective properties. A study involving zebrafish embryos exposed to neurotoxic agents demonstrated that supplementation with this compound could reduce neurobehavioral deficits and oxidative stress markers . This suggests potential applications in mitigating environmental neurotoxicity during development.

- Antioxidant Properties

- Drug Delivery Enhancer

Case Study 1: Pediatric Chronic Cholestasis

A clinical study involving pediatric patients with congenital chronic cholestasis demonstrated that administration of this compound significantly improved vitamin E levels and overall health outcomes. The study reported marked improvements in serum vitamin E concentrations after treatment, highlighting its efficacy as a therapeutic agent for this condition .

Case Study 2: Neurobehavioral Assessment in Zebrafish

In a controlled laboratory setting, zebrafish embryos were treated with various concentrations of this compound while being exposed to benzo[a]pyrene (BaP), a known neurotoxicant. Results indicated that higher doses of this compound significantly mitigated the adverse effects on locomotor activity and light responsiveness compared to untreated controls. This research underscores the potential of this compound as a protective agent against neurotoxic damage during critical developmental stages .

作用機序

Tocofersolan exerts its effects primarily through its antioxidant properties. The α-tocopherol moiety acts as a free radical scavenger, halting the peroxidation of polyunsaturated fatty acids and maintaining the stability and integrity of cell membranes . Additionally, this compound enhances the absorption of other compounds by inhibiting the P-glycoprotein efflux pump, thereby increasing their bioavailability .

類似化合物との比較

Tocopherols: Natural forms of vitamin E, including α-, β-, γ-, and δ-tocopherols, are fat-soluble and have strong antioxidant activities.

Tocotrienols: Another group of vitamin E compounds, tocotrienols, are also lipid-soluble and exhibit potent antioxidant properties.

Comparison: Tocofersolan’s water solubility sets it apart from other forms of vitamin E, making it particularly useful for individuals with fat malabsorption issues. Additionally, its ability to enhance the bioavailability of other therapeutic agents through P-glycoprotein inhibition is a unique feature not commonly found in natural tocopherols or tocotrienols .

生物活性

Tocofersolan, also known as D-Alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS), is a water-soluble derivative of vitamin E. It is primarily utilized for enhancing the bioavailability of vitamin E in patients with conditions that lead to fat malabsorption, such as abetalipoproteinemia and chylomicron retention disease. This compound has garnered attention not only for its nutritional benefits but also for its potential therapeutic applications in various medical conditions.

This compound exhibits unique biological activities due to its structure, which combines tocopherol with polyethylene glycol (PEG). This modification enhances its solubility and absorption in the gastrointestinal tract, particularly in individuals with impaired lipid absorption. Studies have shown that this compound can significantly improve the plasma concentrations of α-tocopherol in patients with severe cholestasis compared to traditional formulations like α-tocopherol acetate .

Pharmacokinetics and Absorption

The pharmacokinetic profile of this compound indicates superior intestinal absorption compared to fat-soluble vitamin E formulations. In a crossover study involving patients with abetalipoproteinemia and chylomicron retention disease, this compound demonstrated enhanced bioavailability, leading to improved vitamin E storage over a four-month treatment period .

| Formulation | Initial Plasma Concentration | 4 Months Plasma Concentration |

|---|---|---|

| This compound | Significantly higher | Sustained improvement |

| α-Tocopherol Acetate | Lower absorption | Minimal increase |

Clinical Efficacy

A notable clinical study assessed the neurological outcomes of patients treated with this compound over 2.5 years. The results indicated that 96% of patients had an improved or stable neurological score, highlighting the compound's potential in addressing neurological dysfunction associated with vitamin E deficiency .

Case Study Summary

- Patient Group : 54 patients with varying degrees of neurological impairment.

- Treatment Duration : 2.5 years.

- Outcome Measures : Improvement in 12 neurological signs scored from 0 (normal) to 3 (severely abnormal).

- Results : Significant improvement observed, particularly in patients receiving continuous parenteral vitamin E supplementation since infancy.

Safety Profile

The safety of this compound has been evaluated in various studies. Concerns regarding nephrotoxicity related to the PEG component were addressed, showing no significant adverse effects in clinical settings. For instance, a supporting study reported that the absorption of PEG-1000 was only 1.7% of the orally administered dose, indicating a low risk for toxicity .

Summary of Safety Findings

| Parameter | Findings |

|---|---|

| Nephrotoxicity | Not evident |

| PEG Absorption | 1.7% of dose |

| Urinary Toxicity | None detected |

Research Findings and Studies

- Efficacy in Cholestasis : A study comparing the effectiveness of this compound and α-tocopherol acetate found that this compound was more effective in restoring vitamin E levels during severe cholestasis conditions .

- Neurological Outcomes : In a long-term study involving patients with neurological impairments, significant improvements were recorded after treatment with this compound, emphasizing its role in managing vitamin E deficiency-related disorders .

- Animal Studies : Research has demonstrated that this compound can reverse locomotor deficits induced by environmental toxins in zebrafish models, suggesting potential neuroprotective effects .

特性

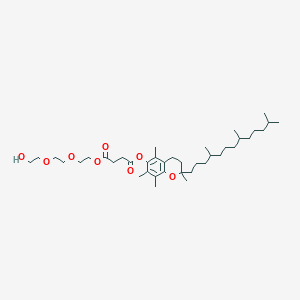

IUPAC Name |

1-O-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66O8/c1-28(2)12-9-13-29(3)14-10-15-30(4)16-11-20-39(8)21-19-34-33(7)37(31(5)32(6)38(34)47-39)46-36(42)18-17-35(41)45-27-26-44-25-24-43-23-22-40/h28-30,40H,9-27H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVHRJWUAMIIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCOCCOCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。